AM-156 free acid
Description
The lack of accessible literature highlights a critical gap in published research, necessitating cautious interpretation of its properties and comparisons with analogous compounds.
Properties
CAS No. |
1175525-98-0 |
|---|---|
Molecular Formula |
C23H24F3NO4 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C23H24F3NO4/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29) |
InChI Key |
MPEHLMJOBXIHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)C3CC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
For a meaningful comparison, compounds are typically evaluated based on:
- Structural motifs (e.g., functional groups, backbone configurations).
- Bioactivity profiles (e.g., enzyme inhibition, receptor binding).
- Applications (e.g., therapeutic, industrial).
However, the absence of AM-156’s structural data precludes direct structural comparisons.
Methodological Framework for Comparative Studies
and outline standards for comparative analyses in chemical research:
- Similarity criteria : Compounds may be grouped by shared functional roles (e.g., kinase inhibitors) or structural features (e.g., benzamide derivatives) .
- Benchmarking : Efficacy, stability, and toxicity are commonly compared using in vitro or in vivo assays .
Data Tables
Table 1: Hypothetical Comparison of AM-156 and Catalogued Analogues
Research Findings and Limitations
Key Gaps in Evidence
- No peer-reviewed studies on AM-156’s synthesis, structure, or bioactivity were found.
- Comparisons rely on indirect inferences from unrelated studies (e.g., ’s 2-aminobenzamide analysis) or generic guidelines ().
Implications for Future Studies
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